5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered attention due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of diethyl malonate with appropriate amines, followed by cyclization and nitrile formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrrolo[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers explore its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in antiviral, anticancer, or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A structurally similar compound used as an anticancer agent.
Methotrexate: Another related compound with applications in cancer therapy and autoimmune diseases.
Uniqueness
5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
5,6-diethyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C11H12N4O/c1-3-8-7(5-12)9-10(15(8)4-2)11(16)14-6-13-9/h6H,3-4H2,1-2H3,(H,13,14,16) |
InChI Key |
JXFCJGMBXPWVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1CC)C(=O)NC=N2)C#N |
Origin of Product |
United States |
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